molecular formula C17H19N7OS B15118278 9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B15118278
M. Wt: 369.4 g/mol
InChI Key: OBKGDWRCOPTADF-UHFFFAOYSA-N
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Description

9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine base fused with a thiazole ring and an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole moiety. These intermediates are then coupled with a purine base under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine shares structural similarities with other thiazole-containing purines and pyrroles.
  • Compounds such as pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-d]thiazoles are structurally related and exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N7OS

Molecular Weight

369.4 g/mol

IUPAC Name

[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H19N7OS/c1-2-22-9-20-14-15(22)18-8-19-16(14)23-3-11-5-24(6-12(11)4-23)17(25)13-7-26-10-21-13/h7-12H,2-6H2,1H3

InChI Key

OBKGDWRCOPTADF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CSC=N5

Origin of Product

United States

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